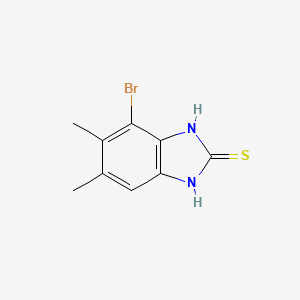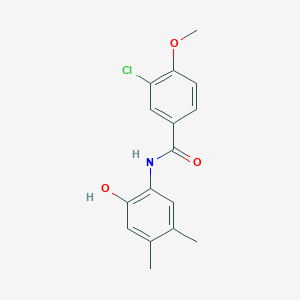![molecular formula C20H23N5O3 B5518851 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5518851.png)
4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to the molecule often involves intricate reactions, including ring-opening and closure processes. For instance, the creation of novel pyrazolo and oxazepane derivatives can be achieved through a series of chemical transformations, starting from basic heterocyclic compounds. These processes are meticulously designed to ensure the precise construction of the molecule's complex framework (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like X-ray crystallography, which reveals the arrangement of atoms within the molecule. For example, studies have shown that pyrazole rings within these molecules can be approximately coplanar with adjacent benzene rings, indicating a significant structural characteristic that might influence their chemical behavior (Badshah et al., 2008).
Chemical Reactions and Properties
These molecules engage in various chemical reactions, including cyclocondensation and interactions with different isothiocyanate derivatives, leading to a broad range of possible outcomes. The versatility in reactions underscores the potential for creating a diverse set of derivatives with unique properties (Khalifa et al., 2017).
Applications De Recherche Scientifique
Diversity-Oriented Synthesis and Biological Screening
Diverse chemical libraries synthesized through methods like oxidative carbon-hydrogen bond activation and click chemistry, involving pyrazole and methoxyphenyl motifs, allow for rapid screening against various biological targets. Such libraries contribute significantly to drug discovery and medicinal chemistry by providing novel compounds with potential therapeutic applications (Zaware et al., 2011).
Molecular Docking and Quantum Chemical Calculations
The molecular structure, vibrational spectra, and electronic properties of methoxyphenyl and pyrazole derivatives have been explored through DFT calculations and molecular docking. These studies illuminate the compounds' reactivity, stability, and potential biological interactions, paving the way for the development of targeted molecular therapies (Viji et al., 2020).
Synthetic Pathways and Chemical Transformations
Research into the synthesis and transformation of pyrazole and methoxyphenyl-containing compounds generates valuable methodologies for constructing complex molecules. These synthetic routes are crucial for the development of new pharmaceuticals, agrochemicals, and materials (Kočevar et al., 1992).
Antimicrobial and Anti-inflammatory Agents
Compounds bearing pyrazole, isoxazole, and methoxyphenyl groups have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Such studies highlight the potential of these compounds in treating infections and inflammation-related disorders (Kendre et al., 2015).
Exploration of Liquid Crystal Technologies
Non-symmetric liquid crystal dimers containing methoxyphenyl moieties exhibit unique thermal and optical properties. Research in this area contributes to the development of advanced materials for display technologies and optical devices (Chan et al., 2012).
Propriétés
IUPAC Name |
[1-(2-methoxyphenyl)pyrazol-4-yl]-[2-(pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-27-19-7-3-2-6-18(19)25-13-16(12-22-25)20(26)23-9-5-11-28-17(14-23)15-24-10-4-8-21-24/h2-4,6-8,10,12-13,17H,5,9,11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIJTVSQAOKFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCCOC(C3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5518780.png)
![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5518787.png)
![2-[(6-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5518797.png)



![3-(3-hydroxy-3-methylbutyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5518829.png)
![N-(4-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5518836.png)
![2-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518837.png)
![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B5518856.png)
![4-{[4-(methylthio)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518867.png)

